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Compound of Interest

Compound Name: M-110

Cat. No.: B608784 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and relevant

biological information for the PIM kinase inhibitor M-110. The information is compiled for an

audience of researchers, scientists, and professionals involved in drug development and

discovery.

Introduction to M-110
M-110 is a potent and selective small molecule inhibitor of the PIM kinase family, with a

preference for PIM-3.[1] PIM kinases are a family of serine/threonine kinases that are

implicated in the regulation of cell proliferation and survival, making them attractive targets for

cancer therapy. M-110 was identified through a cell-based high-throughput screen and

subsequent structural modifications. It has been shown to inhibit the proliferation of various

cancer cell lines, including prostate and pancreatic cancer.[2][3][4]
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IUPAC Name

N'-[(1E)-1-(4-chloro-6-oxocyclohexa-2,4-dien-1-

ylidene)propyl]-2-(3-morpholin-4-

ylpropylamino)pyridine-4-carbohydrazide

Molecular Formula C22H28ClN5O3

Molecular Weight 445.94 g/mol

CAS Number 1395048-49-3

Spectroscopic Data
Detailed experimental spectroscopic data for M-110 is not readily available in the public

domain. The primary scientific literature describing its biological activity does not include the

raw or tabulated NMR and mass spectrometry data within the main publication or its

supplementary materials. The development of M-110 is described in a 2010 paper in Molecular

Cancer Therapeutics by Chang et al., which focuses on its biological effects.[2][3][4] While this

paper is the foundational source for M-110's biological activity, it does not provide the

spectroscopic characterization data.

For researchers requiring this data for synthesis verification or further analytical studies, it is

recommended to consult the original research team at the Shanghai Institute of Organic

Chemistry, who were involved in the chemical synthesis aspect of the study, or to perform an

independent full characterization of a synthesized or purchased sample.

Experimental Protocols
As the specific spectroscopic data is not available, the detailed experimental protocols for

obtaining the NMR and mass spectra of M-110 are also not published. However, this section

outlines the general methodologies that would be employed for the characterization of a small

molecule like M-110.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms in the M-110
molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used.
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Sample Preparation: A few milligrams of purified M-110 would be dissolved in a deuterated

solvent such as Deuterated Dimethyl Sulfoxide (DMSO-d6) or Deuterated Chloroform

(CDCl3). The choice of solvent depends on the solubility of the compound.

Experiments:

¹H NMR (Proton NMR): To identify the number and types of hydrogen atoms. Chemical

shifts (δ) would be reported in parts per million (ppm) relative to a reference standard

(e.g., tetramethylsilane - TMS). Integration of the signals would provide the relative

number of protons, and coupling constants (J) in Hertz (Hz) would reveal information

about adjacent protons.

¹³C NMR (Carbon NMR): To identify the number and types of carbon atoms. This is often

run as a proton-decoupled experiment to simplify the spectrum.

2D NMR (COSY, HSQC, HMBC): These experiments would be used to establish the

connectivity between protons (COSY), directly bonded protons and carbons (HSQC), and

long-range proton-carbon correlations (HMBC), which is crucial for assigning the complex

structure of M-110.

Mass Spectrometry (MS)
Objective: To determine the molecular weight of M-110 and to obtain information about its

fragmentation pattern, which can further confirm the structure.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or

Orbitrap instrument, coupled with an ionization source like Electrospray Ionization (ESI)

would be suitable.

Sample Preparation: A dilute solution of M-110 in a suitable solvent (e.g., methanol or

acetonitrile) would be prepared and infused into the mass spectrometer.

Analysis:

Full Scan MS: To determine the accurate mass of the molecular ion ([M+H]⁺). This allows

for the confirmation of the molecular formula.
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Tandem MS (MS/MS): The molecular ion would be isolated and fragmented to generate a

characteristic fragmentation pattern. This pattern provides structural information that can

be used to confirm the identity of the compound.

Biological Activity and Signaling Pathway
M-110 is a selective inhibitor of the PIM kinase family, with IC50 values of 2.5 µM for PIM-1, 2.5

µM for PIM-2, and 0.047 µM for PIM-3.[1] Its primary mechanism of action involves the

downregulation of STAT3 phosphorylation at the Tyr705 position.[2][3] This leads to the

inhibition of the STAT3 signaling pathway, which is a key pathway in promoting cancer cell

proliferation and survival.

Furthermore, M-110 has been shown to affect the expression of the MIG6 gene, a negative

regulator of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[5][6] By

upregulating MIG6, M-110 can indirectly inhibit EGFR activation and the downstream ERK

MAP kinase pathway.[5][6]

Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway affected by M-110.
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Caption: Proposed signaling pathway of M-110 action.

Experimental Workflow for Kinase Inhibition Assay
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The following diagram outlines a typical workflow for assessing the inhibitory activity of M-110
on PIM kinases.
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Caption: Workflow for PIM kinase inhibition assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b608784?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608784?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

